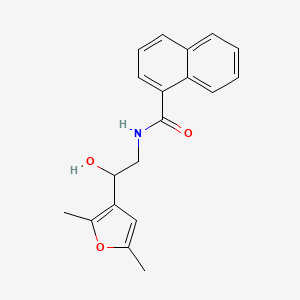

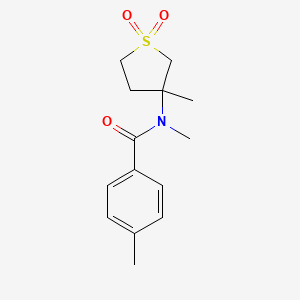

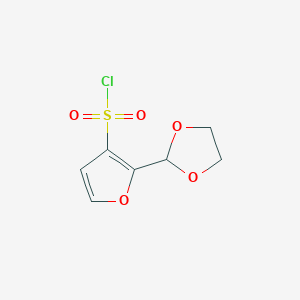

![molecular formula C10H8N4O3 B2893455 4-[(5-oxo-4H-1,2,4-triazin-3-yl)amino]benzoic acid CAS No. 878733-17-6](/img/structure/B2893455.png)

4-[(5-oxo-4H-1,2,4-triazin-3-yl)amino]benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-[(5-oxo-4H-1,2,4-triazin-3-yl)amino]benzoic acid” is a compound that contains a 1,2,4-triazine ring, which is a six-membered heterocyclic ring with three nitrogen atoms . This compound is part of the 1,2,4-triazine derivatives, which have been found to exhibit a variety of biological applications such as antifungal, anti-HIV, anticancer, anti-inflammatory, analgesic and antihypertensive, cardiotonic, neuroleptic, nootropic, antihistaminergic, tuberculostatic, antiviral, anti-protozoal, estrogen receptor modulators, antimalarial, cyclin-dependent kinase inhibitors, antimicrobial, and antiparasitic activities .

Synthesis Analysis

The synthesis of 1,2,4-triazine derivatives has been reported in various studies. For instance, a series of novel 2-alkylthio-4-chloro-N-(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)benzenesulfonamide derivatives have been synthesized by the reaction of aminoguanidines with an appropriate alpha-oxo-acids hydrates in glacial acetic acid .Molecular Structure Analysis

The molecular structure of “4-[(5-oxo-4H-1,2,4-triazin-3-yl)amino]benzoic acid” can be found in databases like PubChem . The triazine structure is a heterocyclic ring, analogous to the six-membered benzene ring but with three carbons replaced by nitrogens .Chemical Reactions Analysis

The chemical reactions involving 1,2,4-triazine derivatives are diverse. For instance, the reaction of oxazolones with phenylhydrazine, in acetic acid and sodium acetate, yielded the corresponding 1,2,4-triazin-6(5H)-ones .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-[(5-oxo-4H-1,2,4-triazin-3-yl)amino]benzoic acid” can be found in databases like PubChem . For instance, a 1,2,4-triazine based azidoxime was characterized via single-crystal X-ray diffraction and was found to have a calculated density of 1.746 g/cm³ .Scientific Research Applications

Antimicrobial and Antibacterial Activity

Several studies have highlighted the antimicrobial and antibacterial properties of compounds related to 4-[(5-oxo-4H-1,2,4-triazin-3-yl)amino]benzoic acid. These studies include:

- The synthesis of novel 1,2,4-triazole derivatives exhibiting antimicrobial activities, including compounds with structural similarities to 4-[(5-oxo-4H-1,2,4-triazin-3-yl)amino]benzoic acid (Bektaş et al., 2007).

- Research on fluorine-containing thiadiazolotriazinones, suggesting potential as antibacterial agents, which includes derivatives related to the compound of interest (Holla, Bhat, & Shetty, 2003).

- Studies on the synthesis of 4-pyrrol-1-yl benzoic acid hydrazide analogs and derived oxadiazole, triazole, and pyrrole ring systems, showing potential antibacterial and antitubercular properties (Joshi et al., 2008).

Synthesis and Molecular Structure

Research has been conducted on the synthesis and molecular structure of compounds related to 4-[(5-oxo-4H-1,2,4-triazin-3-yl)amino]benzoic acid, which contributes to understanding their chemical properties and potential applications:

- The synthesis of 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one, providing insights into the molecular structure of similar triazine derivatives (Hwang et al., 2006).

Anticancer Potential

Some studies have explored the potential of triazine derivatives in cancer research, which could be relevant to 4-[(5-oxo-4H-1,2,4-triazin-3-yl)amino]benzoic acid:

- The preparation of copper(II) and manganese(II) complexes with 1,2,4-triazines thiosemicarbazide, exploring their spectroscopic properties and anticancer activities (Refat et al., 2015).

Gas/Vapor Sorption and Sensing Applications

Research into the functionalization of metal-organic frameworks (MOFs) using triazine-based ligands has shown promising results for gas/vapor sorption and sensing applications:

- A study on the strategic design and functionalization of an amine-decorated luminescent MOF for selective gas/vapor sorption and nanomolar sensing of 2,4,6-trinitrophenol in water (Das & Mandal, 2018).

Future Directions

The future directions for the research and application of 1,2,4-triazine derivatives are promising. They might be suitable as antiviral and anti-infective drugs . Furthermore, the development of new high performing explosive materials requires walking a fine line between performance and sensitivity .

properties

IUPAC Name |

4-[(5-oxo-4H-1,2,4-triazin-3-yl)amino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N4O3/c15-8-5-11-14-10(13-8)12-7-3-1-6(2-4-7)9(16)17/h1-5H,(H,16,17)(H2,12,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTYMACYWBRSZSL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)NC2=NN=CC(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(5-oxo-4H-1,2,4-triazin-3-yl)amino]benzoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6,7,8,9-Tetrahydro-5H-Imidazo[1,2-A][1,4]Diazepine Hydrochloride](/img/no-structure.png)

![3-(1-(Benzo[d][1,3]dioxole-5-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione](/img/structure/B2893394.png)